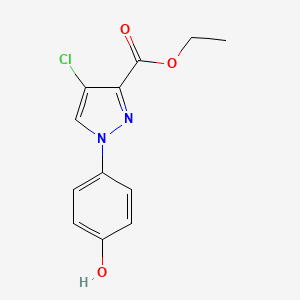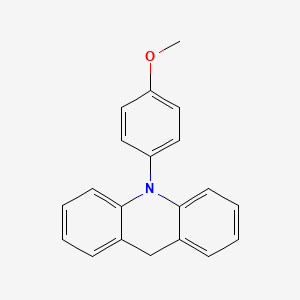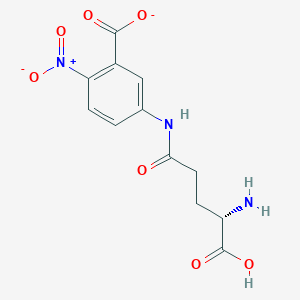
7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a morpholine ring, a phenyl group, and an oxazolo-pyrimidine scaffold, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization with an oxazoline derivative, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo-pyrimidine derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Thiazolo[5,4-b]pyridine: Contains a thiazole ring fused to a pyridine ring.
2-Thio-containing pyrimidines: Pyrimidine derivatives with sulfur atoms.
Uniqueness
7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine is unique due to its combination of a morpholine ring, phenyl group, and oxazolo-pyrimidine scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
33360-22-4 |
|---|---|
Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
7-morpholin-4-yl-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C15H14N4O2/c1-2-4-11(5-3-1)14-18-12-13(16-10-17-15(12)21-14)19-6-8-20-9-7-19/h1-5,10H,6-9H2 |
InChI Key |
HPSAIXHJRAUZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C(=NC=N2)OC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



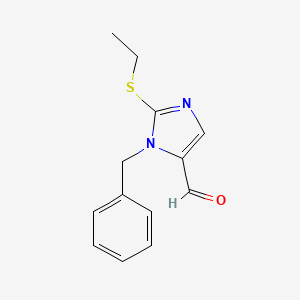

![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)
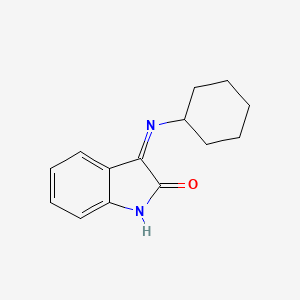


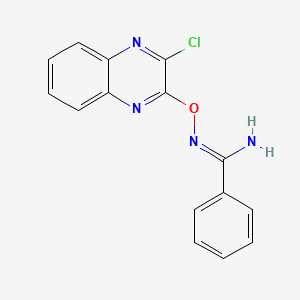
![2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile](/img/structure/B12924905.png)


